5-Methyl-6-nitroindan-1-one
Overview
Description
5-Methyl-6-nitroindan-1-one is an organic compound belonging to the indanone family. Indanones are known for their unique structural motifs, which are frequently found in numerous natural products and synthetically bioactive molecules . This compound is characterized by a methyl group at the 5th position and a nitro group at the 6th position on the indanone ring.
Preparation Methods
The synthesis of 5-Methyl-6-nitroindan-1-one typically involves the nitration of 5-methylindan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-Methyl-6-nitroindan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines and thiols. Major products formed from these reactions include 5-methyl-6-aminoindan-1-one and 5-carboxy-6-nitroindan-1-one.
Scientific Research Applications
5-Methyl-6-nitroindan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-6-nitroindan-1-one and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
5-Methyl-6-nitroindan-1-one can be compared with other indanone derivatives such as indane-1,3-dione and 5-methylindan-1-one:
Properties
IUPAC Name |
5-methyl-6-nitro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-4-7-2-3-10(12)8(7)5-9(6)11(13)14/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMIURCBQACPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582455 | |
Record name | 5-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66773-15-7 | |
Record name | 5-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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